molecular formula C20H22N2O2S B4132280 Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]benzoate

Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]benzoate

Cat. No.: B4132280
M. Wt: 354.5 g/mol
InChI Key: OJTXNMDHZDTXNP-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further linked to a 1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]benzoate typically involves the following steps:

    Formation of 1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl chloride: This intermediate can be synthesized by reacting 1,2,3,4-tetrahydronaphthalen-1-amine with thiophosgene under controlled conditions.

    Coupling Reaction: The intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]benzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the 1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl group, resulting in different chemical and biological properties.

    1,2,3,4-Tetrahydronaphthalen-1-amine: Does not contain the benzoate moiety, leading to distinct reactivity and applications.

    Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)amino]benzoate:

These comparisons highlight the unique features and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl 4-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-2-24-19(23)15-10-12-16(13-11-15)21-20(25)22-18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,2,5,7,9H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTXNMDHZDTXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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